Biotinyl-VAD-FMK

Descripción general

Descripción

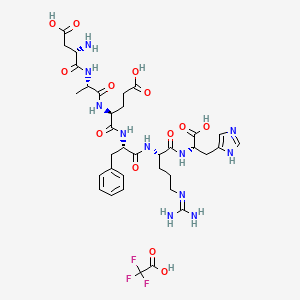

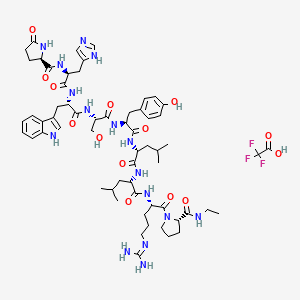

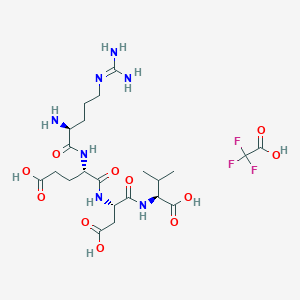

Biotinyl-VAD-FMK is a synthetic peptide-based compound used in biochemical and physiological research. It is a biotinylated form of the peptide Valinyl-Aspartyl-D-Valine-Fluoromethylketone (VAD-FMK) and is used to study the effects of apoptosis in cells. Biotinyl-VAD-FMK is a valuable tool for scientists investigating cell death pathways, as it is a potent inhibitor of caspase-3, a key enzyme involved in apoptosis. This compound has been extensively studied, and its applications in scientific research have been demonstrated in numerous studies. In

Aplicaciones Científicas De Investigación

Nanoparticle Delivery Systems

Biotinyl-VAD-FMK is utilized in the development of targeted nanoparticle delivery systems. A study demonstrated the use of chitosan nanospheres conjugated with poly(ethylene glycol) and biotin for delivering specific caspase inhibitors across the blood-brain barrier, highlighting its potential in treating cerebral ischemia and enhancing neuronal cell survival (Aktaş et al., 2005).

Neuroprotection and Tissue Preservation

Research has shown that Biotinyl-VAD-FMK, as a caspase inhibitor, can significantly reduce inflammation and tissue injury, particularly in cases of spinal cord trauma and brain injuries. This suggests its potential in neuroprotective strategies and improving recovery outcomes (Genovese et al., 2007).

Imaging and Detection of Apoptosis

Biotinyl-VAD-FMK has been utilized in the development of PET imaging probes for detecting caspase activity in vivo. Such probes can serve as important tools for diagnosing and monitoring the effectiveness of therapies in cancer and other diseases involving apoptosis (Hight et al., 2014).

Reproductive Biology and Cryopreservation

In reproductive biology, the compound has been used to improve the cryotolerance of bovine sperm and embryos, suggesting its role in enhancing the efficiency of cryopreservation techniques in animal breeding and conservation (Pagano et al., 2020).

Fundamental Research and Historical Significance

The development and application of Biotinyl-VAD-FMK have been pivotal in understanding apoptosis, demonstrating its importance in both therapeutic contexts and fundamental research in cell biology (Noorden, 2001).

Ovarian Tissue Transplantation

The compound has been evaluated for its efficiency in preventing follicle loss and apoptosis in ovarian tissue transplantation, showing promise in fertility preservation and reproductive health (Fransolet et al., 2018).

Propiedades

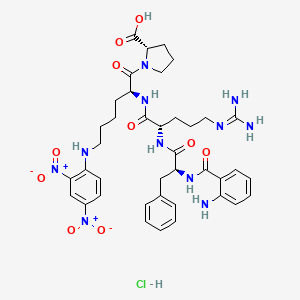

IUPAC Name |

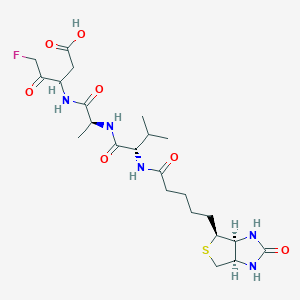

3-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36FN5O7S/c1-11(2)19(22(35)25-12(3)21(34)26-13(8-18(32)33)15(30)9-24)28-17(31)7-5-4-6-16-20-14(10-37-16)27-23(36)29-20/h11-14,16,19-20H,4-10H2,1-3H3,(H,25,35)(H,26,34)(H,28,31)(H,32,33)(H2,27,29,36)/t12-,13?,14-,16-,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENCFBUASFVKCT-XCUQCGRESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36FN5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

biotinyl-Val-Ala-DL-Asp-CH2F | |

Retrosynthesis Analysis

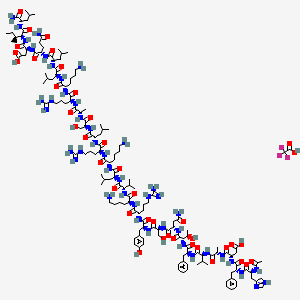

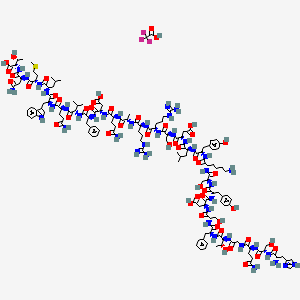

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

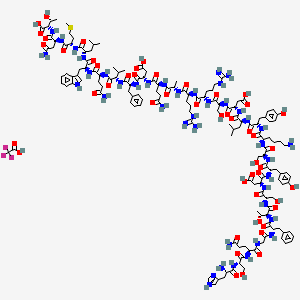

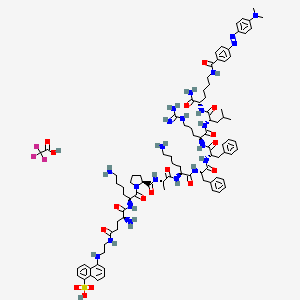

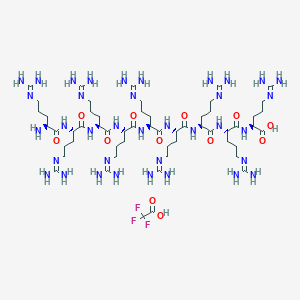

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.